1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine
Description
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine is a pyrrolidine derivative featuring a styryl group substituted with methoxy, methyl, and nitro groups. The pyrrolidine ring, a five-membered amine, is conjugated to an aromatic system via a vinyl linkage.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(E)-2-(3-methoxy-2-methyl-6-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H18N2O3/c1-11-12(7-10-15-8-3-4-9-15)13(16(17)18)5-6-14(11)19-2/h5-7,10H,3-4,8-9H2,1-2H3/b10-7+ |
InChI Key |
HEFOQPPTTXJPDS-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1/C=C/N2CCCC2)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C=CC(=C1C=CN2CCCC2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine typically involves the reaction of 3-methoxy-2-methyl-6-nitrobenzaldehyde with pyrrolidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group attached to the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The double bond in the styryl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Moieties
(a) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Key Features : A pyridine ring with methoxy and pyrrolidine substituents.
- Comparison: Unlike the target compound’s benzene-based styryl system, this analogue uses pyridine, introducing basicity and altered π-electron distribution.
(b) 1-(3,6-Dihydro-2H-thiopyran-4-yl)pyrrolidine
- Key Features : A thiopyran ring fused to pyrrolidine.
- Comparison: The sulfur-containing thiopyran introduces lipophilicity and conformational rigidity, contrasting with the planar styryl group in the target compound.
(c) 1-(3-Methylbutyl)pyrrolidine
- Key Features : Alkyl chain substituent on pyrrolidine.
- Comparison: The alkyl chain increases hydrophobicity, whereas the nitro and methoxy groups in the target compound introduce polar interactions. nitroaromatics for electrophilic reactions) .
Functional Group Comparisons
(a) Nitro-Substituted Analogues
- Example : 6-Methoxy-2-methylpyridin-3-amine (Similarity: 0.82 to target compound).
- Comparison : The nitro group in the target compound is absent here, replaced by an amine. This substitution drastically alters reactivity; nitro groups are electron-withdrawing, reducing aromatic ring electron density, while amines are electron-donating. The target compound is likely more electrophilic, favoring reactions with nucleophiles like thiols or amines .
(b) Sulfenamide Derivatives
- Example : 1-(Methylsulfanyl)pyrrolidine.
- Comparison : Sulfenamides (N–S bonds) exhibit unique reactivity, such as thiol-disulfide exchange. The target compound’s nitro group may stabilize negative charge intermediates, whereas sulfenamides participate in redox biochemistry (e.g., interactions with L-cysteine) .
(c) Amino-Modified Pyrrolidines
- Example: 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine.
- Comparison: The dimethylamino group is electron-donating, increasing pyrrolidine’s basicity.
Physicochemical and Reactivity Profiles
| Property | 1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine | 1-(Methylsulfanyl)pyrrolidine | 6-Methoxy-2-methylpyridin-3-amine |
|---|---|---|---|
| Electron Effects | Strongly electron-withdrawing (NO₂) | Moderate (S–N bond) | Electron-donating (NH₂) |
| Polarity | High (nitro, methoxy) | Moderate | Moderate (amine, methoxy) |
| Reactivity | Electrophilic aromatic substitution | Thiol-disulfide exchange | Nucleophilic aromatic substitution |
| Biochemical Interactions | Potential nitroreductase substrates | Redox-active (e.g., with cysteine) | Amine-mediated enzyme interactions |
Data synthesized from
Biological Activity
1-(3-Methoxy-2-methyl-6-nitrostyryl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 853347-52-1
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 853347-52-1 |
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
Synthesis
The synthesis of this compound typically involves the condensation of pyrrolidine with a suitable nitro-substituted styryl derivative. The reaction conditions often require careful temperature control and the use of solvents that promote the formation of the desired product while minimizing side reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives containing nitro groups have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties. In vitro studies revealed that it could inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
Case Studies
- Antimicrobial Screening : A study evaluated various nitro-substituted compounds against ESKAPE pathogens. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Efficacy : In a controlled laboratory setting, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating promising potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
